molecular formula C6H8ClN3O B3045127 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1020713-28-3

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3045127
CAS No.: 1020713-28-3
M. Wt: 173.6 g/mol
InChI Key: GWOXCPZAAJXFDL-UHFFFAOYSA-N
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Description

“5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound that belongs to the class of pyrazole amides . Pyrazole amides have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole amides involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A practical synthetic route to pyrazole amide derivatives containing a hydrazone moiety were synthesized by the condensation of intermediates 5-chloro-N-(4-substituted-2-(hydrazinecarbonyl)-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with different aldehydes or ketones in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of pyrazole amides was characterized by 1H-NMR, 13C-NMR, and HRMS . The molecular docking results indicated that the pyrazole amide moiety was tightly embedded in the binding sites of certain proteins .


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical and Chemical Properties Analysis

The physical form of “this compound” is colourless or light brownish crystals . It has a melting point of 150.2 °C, a vapour pressure of 4.7 × 10-3 mPa at 25 °C, and a partition coefficient (n-octanol and water) of logP = 2.36 at 25 °C . Its solubility in water is 225 mg/l at 25 °C .

Future Directions

The future directions for “5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide” could involve further studies on its synthesis, properties, and potential applications. There is a need for more research to fully understand its mechanism of action and to explore its potential uses in various fields .

Properties

IUPAC Name

5-chloro-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOXCPZAAJXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640499
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020713-28-3
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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